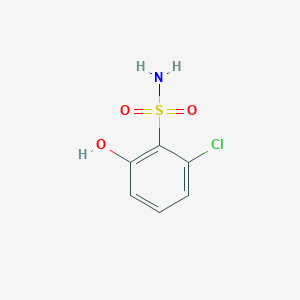
2-Chloro-6-hydroxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-hydroxybenzenesulfonamide is an organosulfur compound with the molecular formula C6H6ClNO3S It is characterized by the presence of a chloro group, a hydroxyl group, and a sulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-hydroxybenzenesulfonamide typically involves the chlorination of 2-hydroxybenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the benzene ring. Common reagents used in this synthesis include chlorine gas and a suitable solvent such as acetic acid. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
2-Chloro-6-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The sulfonamide group can be reduced to form sulfonic acids or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the hydroxyl group. These reactions are usually performed under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the sulfonamide group. The reactions are conducted in anhydrous solvents to prevent side reactions.
Major Products Formed
Substitution Reactions: The major products formed are substituted benzenesulfonamides with different functional groups replacing the chloro group.
Oxidation Reactions: The major products are ketones or aldehydes derived from the oxidation of the hydroxyl group.
Reduction Reactions: The major products are sulfonic acids or other reduced derivatives of the sulfonamide group.
科学的研究の応用
2-Chloro-6-hydroxybenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds. It serves as an intermediate in the preparation of sulfonamides, sulfonyl chlorides, and other derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. It is investigated for its ability to inhibit certain enzymes and proteins involved in disease pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the formulation of various industrial products.
作用機序
The mechanism of action of 2-Chloro-6-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. The chloro and hydroxyl groups contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Chloro-4-hydroxybenzenesulfonamide: Similar structure but with the hydroxyl group at a different position.
2-Chloro-6-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a hydroxyl group.
2-Chloro-6-aminobenzenesulfonamide: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
2-Chloro-6-hydroxybenzenesulfonamide is unique due to the specific positioning of the chloro and hydroxyl groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry.
特性
CAS番号 |
82020-62-0 |
|---|---|
分子式 |
C6H6ClNO3S |
分子量 |
207.64 g/mol |
IUPAC名 |
2-chloro-6-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H6ClNO3S/c7-4-2-1-3-5(9)6(4)12(8,10)11/h1-3,9H,(H2,8,10,11) |
InChIキー |
HXBDZQBWJZIPFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



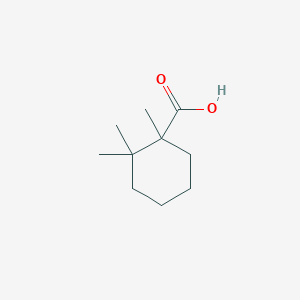

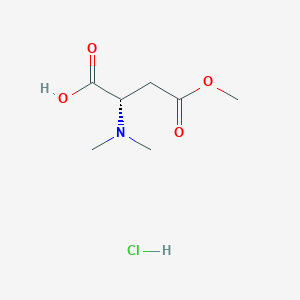
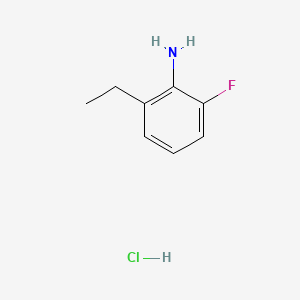
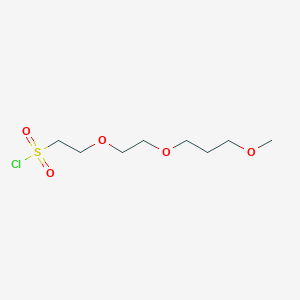

![2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B13522210.png)



![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide](/img/structure/B13522252.png)

![(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid](/img/structure/B13522273.png)
